molecular formula C20H22N4O B2361034 3-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415602-42-3

3-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No.: B2361034
CAS No.: 2415602-42-3
M. Wt: 334.423
InChI Key: VECGNFATWGLGRM-UHFFFAOYSA-N
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Description

3-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a quinazolinone core linked to a piperidine ring, which is further connected to a pyridine moiety. This unique arrangement of functional groups contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Attachment of the Pyridine Moiety: The final step involves the coupling of the pyridine moiety to the piperidine ring. This can be achieved through a variety of methods, including reductive amination or cross-coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinazolinone core to a dihydroquinazolinone.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone or piperidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.

    Medicine: The compound is being explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s quinazolinone core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways. Additionally, the piperidine and pyridine moieties may enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-yl)pyridine derivatives: These compounds share the piperidine and pyridine moieties but lack the quinazolinone core.

    Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents on the piperidine or pyridine rings.

    Pyridine derivatives: Compounds with pyridine moieties linked to different functional groups.

Uniqueness

3-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one is unique due to its specific combination of a quinazolinone core, piperidine ring, and pyridine moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20-18-5-1-2-6-19(18)22-15-24(20)14-16-7-10-23(11-8-16)13-17-4-3-9-21-12-17/h1-6,9,12,15-16H,7-8,10-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECGNFATWGLGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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